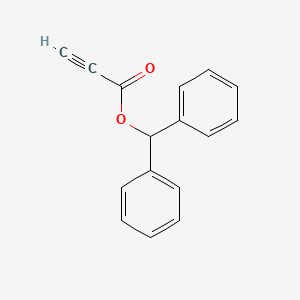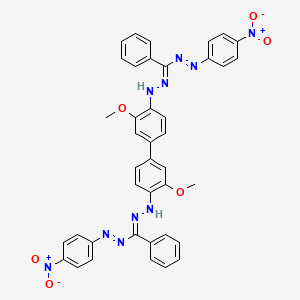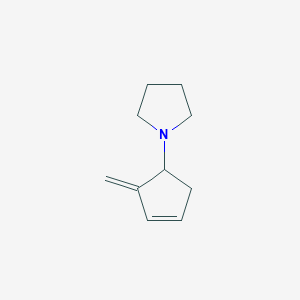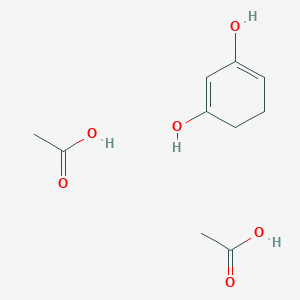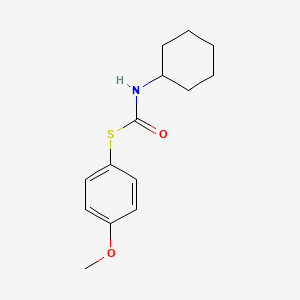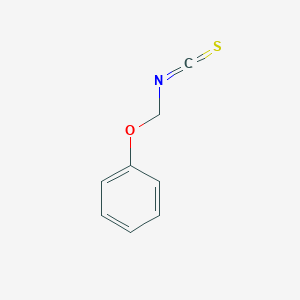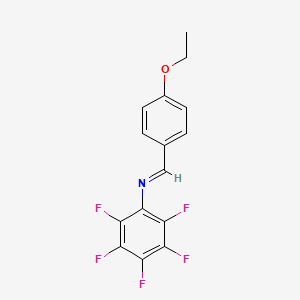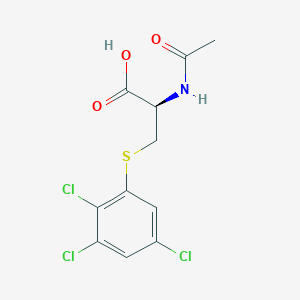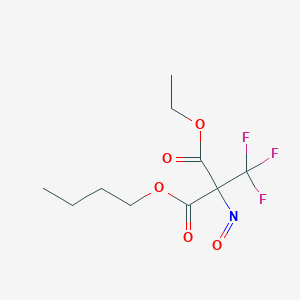
Butyl ethyl nitroso(trifluoromethyl)propanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyl ethyl nitroso(trifluoromethyl)propanedioate is an organic compound characterized by its unique structure, which includes a nitroso group, a trifluoromethyl group, and a propanedioate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyl ethyl nitroso(trifluoromethyl)propanedioate typically involves the reaction of butyl ethyl propanedioate with nitrosating agents in the presence of trifluoromethylating reagents. Common nitrosating agents include sodium nitrite and nitrosyl chloride, while trifluoromethylating reagents can include trifluoromethyl iodide or trifluoromethyl sulfonates. The reaction is usually carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to precisely control reaction parameters, such as temperature, pressure, and reagent concentrations, to maximize efficiency and minimize waste. The use of catalysts and advanced purification techniques, such as distillation and chromatography, is also common in industrial settings to ensure the final product meets stringent quality standards.
Chemical Reactions Analysis
Types of Reactions
Butyl ethyl nitroso(trifluoromethyl)propanedioate can undergo various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The nitroso group can be reduced to form amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide and potassium cyanide can be employed in substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of this compound.
Reduction: Amines derived from the reduction of the nitroso group.
Substitution: Products where the trifluoromethyl group is replaced by other functional groups.
Scientific Research Applications
Butyl ethyl nitroso(trifluoromethyl)propanedioate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which Butyl ethyl nitroso(trifluoromethyl)propanedioate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins, altering their function. The trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability.
Comparison with Similar Compounds
Butyl ethyl nitroso(trifluoromethyl)propanedioate can be compared to other nitroso and trifluoromethyl-containing compounds, such as:
Nitrosobenzene: Similar nitroso functionality but lacks the trifluoromethyl group.
Trifluoromethylbenzene: Contains the trifluoromethyl group but lacks the nitroso functionality.
Ethyl nitrosoacetate: Similar nitroso and ester functionalities but lacks the trifluoromethyl group.
The uniqueness of this compound lies in the combination of its functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
63745-82-4 |
|---|---|
Molecular Formula |
C10H14F3NO5 |
Molecular Weight |
285.22 g/mol |
IUPAC Name |
1-O-butyl 3-O-ethyl 2-nitroso-2-(trifluoromethyl)propanedioate |
InChI |
InChI=1S/C10H14F3NO5/c1-3-5-6-19-8(16)9(14-17,10(11,12)13)7(15)18-4-2/h3-6H2,1-2H3 |
InChI Key |
PLGTYGDHBBGUHK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C(C(=O)OCC)(C(F)(F)F)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


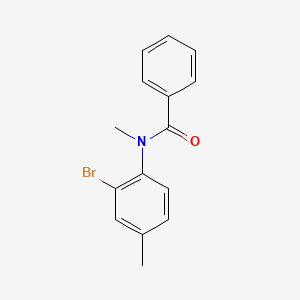

![[2-(3-Isocyanatopropyl)cyclohexane-1,1-diyl]dimethanamine](/img/structure/B14487354.png)
